4-chloro-1-ethyl-5-methyl-1H-imidazole
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Overview
Description
4-Chloro-1-ethyl-5-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom at the fourth position, an ethyl group at the first position, and a methyl group at the fifth position on the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-1-ethyl-5-methylimidazole-2-carboxaldehyde with ammonia or primary amines under acidic or basic conditions to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Halogenation: Introduction of the chlorine atom at the desired position.
Alkylation: Addition of ethyl and methyl groups.
Cyclization: Formation of the imidazole ring through cyclization reactions. These steps are optimized for large-scale production, focusing on cost-efficiency, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-amino-1-ethyl-5-methyl-1H-imidazole or 4-thio-1-ethyl-5-methyl-1H-imidazole.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
4-Chloro-1-ethyl-5-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.
Mechanism of Action
The mechanism by which 4-chloro-1-ethyl-5-methyl-1H-imidazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Chemical Reactivity: The presence of the chlorine atom and the imidazole ring structure allows for various chemical interactions, including coordination with metal ions or participation in electron transfer processes.
Comparison with Similar Compounds
4-Chloro-1-methyl-5-nitro-1H-imidazole: Similar structure but with a nitro group, leading to different reactivity and applications.
1-Ethyl-4-methyl-5-nitro-1H-imidazole: Similar but with a nitro group instead of chlorine, affecting its chemical properties.
1-Methyl-4-chloro-5-phenyl-1H-imidazole: Substituted with a phenyl group, offering different steric and electronic effects.
Uniqueness: 4-Chloro-1-ethyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a reactive site for further functionalization, while the ethyl and methyl groups influence its solubility and stability.
Properties
IUPAC Name |
4-chloro-1-ethyl-5-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-4-8-6(7)5(9)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLNNMPUGILIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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